molecular formula C14H20O3 B12566939 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- CAS No. 182193-69-7

3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-

Cat. No.: B12566939
CAS No.: 182193-69-7
M. Wt: 236.31 g/mol
InChI Key: KNLQUQJCBOEJNU-NSHDSACASA-N
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Description

3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- is a chiral ketone with a complex structure It is characterized by the presence of a methoxyphenyl group and a methoxy substituent on the pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with 2-methyl-3-pentanone in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and purification steps such as distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- involves its interaction with specific molecular targets. The methoxyphenyl group may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: A simpler ketone without the methoxyphenyl group.

    4-Methoxybenzyl Alcohol: Contains the methoxyphenyl group but lacks the ketone functionality.

    2-Methyl-3-pentanone: Similar backbone but without the methoxyphenyl substituent.

Uniqueness

3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)- is unique due to its chiral nature and the presence of both methoxy and methoxyphenyl groups

Properties

CAS No.

182193-69-7

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(2S)-1-[(4-methoxyphenyl)methoxy]-2-methylpentan-3-one

InChI

InChI=1S/C14H20O3/c1-4-14(15)11(2)9-17-10-12-5-7-13(16-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3/t11-/m0/s1

InChI Key

KNLQUQJCBOEJNU-NSHDSACASA-N

Isomeric SMILES

CCC(=O)[C@@H](C)COCC1=CC=C(C=C1)OC

Canonical SMILES

CCC(=O)C(C)COCC1=CC=C(C=C1)OC

Origin of Product

United States

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